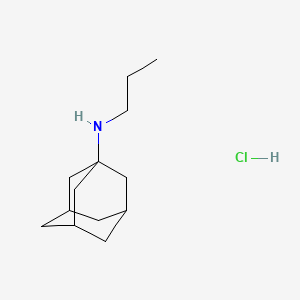
N-propyl-1-adamantanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-1-adamantanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in medicinal chemistry, particularly as an antiviral and antiparkinsonian agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-1-adamantanamine hydrochloride typically involves the alkylation of 1-adamantanamine with propyl halides in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: N-propyl-1-adamantanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or halides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
N-propyl-1-adamantanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in enantioselective reactions and for the synthesis of adamantane derivatives.
Biology: Studied for its potential antiviral properties and its role in modulating biological pathways.
Medicine: Investigated for its use as an antiviral agent and in the treatment of Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-propyl-1-adamantanamine hydrochloride involves its interaction with molecular targets such as NMDA receptors and sigma receptors. It acts as an antagonist at NMDA receptors, inhibiting the flow of ions through the receptor channels. This action is believed to contribute to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1-Adamantanamine hydrochloride: Known for its antiviral and antiparkinsonian properties.
Memantine hydrochloride: Used in the treatment of Alzheimer’s disease.
Rimantadine hydrochloride: Another antiviral agent with a similar structure.
Uniqueness: N-propyl-1-adamantanamine hydrochloride is unique due to its specific propyl substitution, which imparts distinct pharmacological properties compared to other adamantane derivatives. This substitution enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
3717-48-4 |
|---|---|
Molecular Formula |
C13H24ClN |
Molecular Weight |
229.79 g/mol |
IUPAC Name |
N-propyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H23N.ClH/c1-2-3-14-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H |
InChI Key |
LXZJGHHZRICFMN-UHFFFAOYSA-N |
SMILES |
CCCNC12CC3CC(C1)CC(C3)C2.Cl |
Canonical SMILES |
CCCNC12CC3CC(C1)CC(C3)C2.Cl |
Key on ui other cas no. |
3717-48-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















